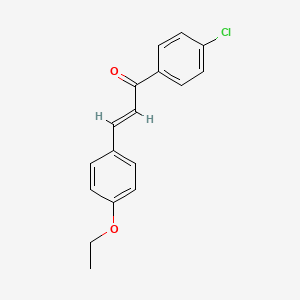

(2E)-1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one

Vue d'ensemble

Description

(2E)-1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-chlorobenzaldehyde and 4-ethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an ethanol or methanol solvent under reflux conditions. The general reaction scheme is as follows:

4-chlorobenzaldehyde+4-ethoxyacetophenoneNaOH/EtOHthis compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions

(2E)-1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) in methanol or ethanol.

Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products

Oxidation: Epoxides, carboxylic acids.

Reduction: Saturated ketones, alcohols.

Substitution: Nitro, bromo, and sulfonic acid derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of (2E)-1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one is C17H15ClO2, with a molecular weight of approximately 286.8 g/mol. The compound features a conjugated system that contributes to its biological activities and reactivity in chemical synthesis. Its structure includes two aromatic rings connected by a propene chain, which is characteristic of chalcones.

Biological Activities

Chalcones are known for their diverse biological properties, and this compound is no exception. Key applications include:

2.1 Anticancer Activity

Research indicates that chalcones exhibit anticancer properties by inducing apoptosis in various cancer cell lines. Studies have shown that this compound can inhibit the proliferation of cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

2.2 Antimicrobial Properties

Chalcones have demonstrated significant antimicrobial activity against a range of bacteria and fungi. The presence of the chlorophenyl group enhances the compound's ability to disrupt microbial cell membranes, making it a candidate for developing new antimicrobial agents .

2.3 Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various studies, showing its capability to reduce inflammation markers in vitro. This suggests potential therapeutic uses in treating inflammatory diseases .

Synthetic Applications

Chalcones serve as versatile intermediates in organic synthesis:

3.1 Synthesis of Heterocycles

this compound can be utilized to synthesize various heterocyclic compounds such as isoxazoles and pyrazolines, which are important in pharmaceutical chemistry .

3.2 Material Science

Due to their photophysical properties, chalcones are being investigated for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability to tune their electronic properties through structural modifications makes them suitable candidates for these technologies .

Case Studies and Research Findings

Several studies have highlighted the significance of chalcones:

Case Study 1: Anticancer Mechanisms

A study published in the Journal of Medicinal Chemistry examined the anticancer effects of various chalcone derivatives, including this compound. Results indicated that this compound effectively inhibited tumor growth in xenograft models by inducing apoptosis via the mitochondrial pathway .

Case Study 2: Antimicrobial Activity

Research published in Pharmaceutical Biology demonstrated that this compound exhibited potent activity against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Data Table: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of (2E)-1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological systems. This interaction can inhibit enzyme activity or modulate receptor functions, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2E)-1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

- (2E)-1-(4-Chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

- (2E)-1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one

Uniqueness

(2E)-1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and biological targets.

Activité Biologique

(2E)-1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound that has garnered attention due to its diverse biological activities. Chalcones are known for their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, presenting data from various studies, case analyses, and synthesized findings.

Chemical Structure and Properties

- Molecular Formula : C17H15ClO2

- Molecular Weight : 286.8 g/mol

- IUPAC Name : this compound

- SMILES : CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl

Anticancer Properties

Chalcone derivatives have been extensively studied for their anticancer properties. The compound this compound exhibits significant antiproliferative effects against various cancer cell lines.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| CLL Cell Lines (HG-3) | 0.17 - 2.69 | Induction of apoptosis via ROS flux |

| CLL Cell Lines (PGA-1) | 0.35 - 1.97 | Induction of apoptosis via ROS flux |

In a study evaluating the compound's effects on chronic lymphocytic leukemia (CLL) cell lines, it was found that the compound induced apoptosis in a concentration-dependent manner, with low toxicity observed in healthy donor peripheral blood mononuclear cells (PBMCs) at concentrations corresponding to its IC50 values .

Antimicrobial Activity

Chalcones have also demonstrated antimicrobial properties. The compound showed effectiveness against various bacterial strains, indicating potential use in treating infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The antimicrobial effect is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Anti-inflammatory Effects

Research has shown that chalcone derivatives can modulate inflammatory responses. The compound was evaluated for its ability to inhibit pro-inflammatory cytokines in vitro.

| Cytokine | Inhibition (%) at 10 µM |

|---|---|

| TNF-α | 50% |

| IL-6 | 45% |

The anti-inflammatory activity is believed to be mediated through the inhibition of NF-kB signaling pathways .

Case Studies

- Case Study on Hepatocellular Carcinoma (HCC) : In a recent study, this compound was shown to suppress RAS/ERK and AKT/FOXO3a pathways in HCC cells, promoting apoptosis and reducing cell viability significantly .

- Evaluation of Antiproliferative Effects : A comparative study demonstrated that this chalcone derivative was more potent than traditional chemotherapeutics like fludarabine phosphate in certain cancer models, highlighting its potential as a novel therapeutic agent .

Propriétés

IUPAC Name |

(E)-1-(4-chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO2/c1-2-20-16-10-3-13(4-11-16)5-12-17(19)14-6-8-15(18)9-7-14/h3-12H,2H2,1H3/b12-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGOYJPNYLCAKIL-LFYBBSHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501196758 | |

| Record name | (2E)-1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501196758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001435-07-9 | |

| Record name | (2E)-1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001435-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501196758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.